Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

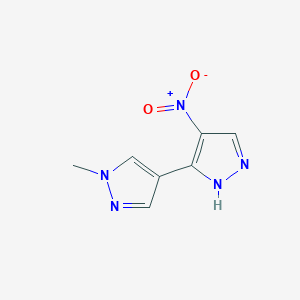

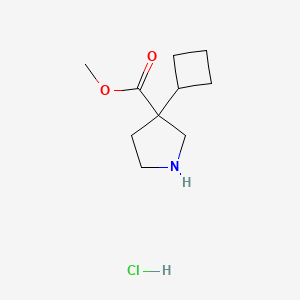

“Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 1823422-72-5 . It has a molecular weight of 219.71 . It is typically in an oil form .

Molecular Structure Analysis

The InChI code for “Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride” is1S/C10H17NO2.ClH/c1-13-9 (12)10 (5-6-11-7-10)8-3-2-4-8;/h8,11H,2-7H2,1H3;1H . This code provides a detailed description of the molecule’s structure. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . Physical And Chemical Properties Analysis

“Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride” is an oil at room temperature . It has a molecular weight of 219.71 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

"Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride" and related compounds have been explored for their utility in asymmetric synthesis. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions, have been employed as catalysts for Michael additions of ketones to nitroalkenes, showcasing the potential of these compounds in modulating asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Synthesis of Highly Substituted N-acylpyrrolidine

A practical asymmetric synthesis of a highly substituted N-acylpyrrolidine, involving a key [3+2] cycloaddition step, has been described. This methodology is notable for constructing three stereocenters with high diastereomeric and enantiomeric control, highlighting the synthetic versatility of compounds related to "Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride" (Agbodjan et al., 2008).

Novel Organocatalysts for Aldol Reactions

Research into the development of novel organocatalysts for aldol reactions has utilized derivatives of pyrrolidine-2-carboxylate, demonstrating their efficacy in asymmetric synthesis processes. These findings contribute to the broader understanding of how methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride derivatives can be employed in catalysis and synthetic chemistry (Chen, Sanjiki, Kato, & Ohta, 1967).

Synthesis and Application in Medicinal Chemistry

The synthesis and application of related compounds have been explored in the context of medicinal chemistry, for instance, in the development of inhibitors for HCV polymerase. These studies highlight the potential therapeutic applications of compounds structurally related to "Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride" (Cheng Qing-fang, 2005).

Spirocyclopropanated Compounds Synthesis

Research has also focused on the synthesis of spirocyclopropanated compounds, demonstrating the versatility of "Methyl 3-cyclobutylpyrrolidine-3-carboxylate hydrochloride" derivatives in accessing a wide range of structurally diverse molecules. These compounds have potential applications in various fields of chemistry and drug development (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).

Safety and Hazards

The safety information for “Methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

methyl 3-cyclobutylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(5-6-11-7-10)8-3-2-4-8;/h8,11H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKGYPBXTUJDHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2CCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2968897.png)

![Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2968899.png)

![5-(2,6-dimethylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2968909.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2968910.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2968912.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2968915.png)

![Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate](/img/structure/B2968917.png)